2,3-dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
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Overview
Description
“2,3-dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a chemical compound . It is part of a class of compounds known as benzamides . The compound is available from suppliers such as Life Chemicals Inc .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The compound also contains two methoxy groups and a benzamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, empirical formula, and its solid form . The compound’s SMILES string and InChI key are also provided .Scientific Research Applications
Synthesis and Structural Analysis
- Facile Synthesis and Crystal Structures : A study focused on the synthesis of oligomers related to the compound of interest, revealing insights into structural characteristics and redox properties through X-ray crystallography and UV-vis and EPR measurements (Ito et al., 2002) Facile synthesis, crystal structures, and high-spin cationic states of all-para-brominated oligo(N-phenyl-m-aniline)s.
- Polyamide Synthesis and Properties : Research on synthesizing polyamides using a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol, highlighting solubility, thermal stability, and the production of transparent, flexible films, which could be relevant to the material science applications of the compound (Hsiao et al., 2000) Synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol.
Potential Medical and Biological Applications
- Antitumor Activity Against Cancer Stem Cells : A study on novel derivatives designed for antitumor activity against cancer stem cells, which could indicate the potential biomedical applications of structurally complex benzamides in cancer research (Bhat et al., 2016) Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones.
- Synthesis and Antimicrobial Evaluation : Investigation into the synthesis, characterization, and antimicrobial evaluation of compounds that could provide insight into the development of new antimicrobial agents, relevant to the research on benzamide derivatives (Talupur et al., 2021) Synthesis, characterization, antimicrobial evaluation and docking studies of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides.
Future Directions
The future directions for “2,3-dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide” and similar compounds could involve further exploration of their potential biological activity. The pyrrolidine ring, in particular, is a versatile scaffold for the design of new compounds with different biological profiles .
Mechanism of Action
Target of Action
The compound “2,3-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide” contains a benzamide moiety, which is a common structural component in many bioactive compounds . Benzamides have been widely used in medical, industrial, biological, and potential drug industries . They have shown a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Mode of Action
Benzamides often interact with their targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific studies on “2,3-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide”, it’s difficult to determine the exact biochemical pathways this compound might affect. Benzamides can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the benzamide moiety can influence the compound’s absorption, distribution, metabolism, and excretion .
Properties
IUPAC Name |
2,3-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-16-6-3-5-15(18(16)25-2)19(23)20-13-8-10-14(11-9-13)21-12-4-7-17(21)22/h3,5-6,8-11H,4,7,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROPPEKVIOQVTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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